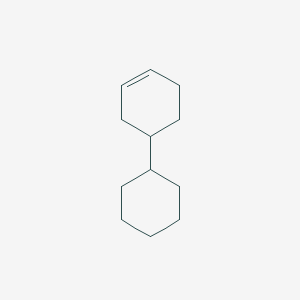

Bicyclohexyl-3-ene

Cat. No. B8505461

M. Wt: 164.29 g/mol

InChI Key: NHEQDCVKZARUJD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07612123B2

Procedure details

A 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark water separator was charged with 4-cyclohexyl-1-cyclohexanol (0.549 mol), sulfuric acid (0.055 mol), sodium sulfate (0.055 mol), distilled water (40 g), and xylene (100 g), and they were heated and refluxed for 3 hours. After completion of the reaction, the reaction mixture was filtered with a glass filter, the solvent was removed by vacuum distillation, and purification was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane). The reaction product thus obtained was subjected to vacuum distillation using a kugelrohr distillation apparatus at 120° C./666 Pa to give 81.04 g (90% yield) of 4-cyclohexyl-1-cyclohexene (Formula (18) below). The results of 1H-NMR of this product are shown below.

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10](O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.549 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C1CCC(CC1)O

|

|

Name

|

|

|

Quantity

|

0.055 mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0.055 mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 L four-necked flask equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (40 g), and xylene (100 g), and they

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered with a glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by vacuum distillation, and purification

|

WASH

|

Type

|

WASH

|

|

Details

|

was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction product thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was subjected to vacuum distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a kugelrohr distillation apparatus at 120° C./666 Pa

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)C1CC=CCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 81.04 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |